
Etodroxizine
Descripción general
Descripción
Etodroxizine (CAS 17692-34-1) is a cyclizine derivative with the molecular formula C23H31ClN2O3 and a molecular weight of 418.96 g/mol . Structurally, it features a piperazine ring substituted with a p-chloro-α-phenylbenzyl group and a triethylene glycol chain . Its pharmacokinetic properties, such as 85.07% human oral absorption and favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, further support its therapeutic viability .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Etodroxizina puede sintetizarse mediante un proceso de varios pasos que implica la reacción del cloruro de 4-clorobenhidrilo con piperazina, seguida de la reacción con etilenglicol . Las condiciones de reacción normalmente implican el uso de disolventes como el etanol o el metanol y catalizadores como el ácido clorhídrico para facilitar la reacción .
Métodos de producción industrial
En entornos industriales, la producción de etodroxizina implica una síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para obtener rendimientos y pureza más altos, y a menudo incluye pasos de purificación adicionales, como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
Etodroxizina experimenta diversas reacciones químicas, entre ellas:
Reducción: El compuesto puede reducirse para formar aminas secundarias u otros derivados reducidos.
Sustitución: Etodroxizina puede experimentar reacciones de sustitución nucleófila, particularmente en el anillo de piperazina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan comúnmente en las reacciones de sustitución.
Principales productos formados
Oxidación: Formación de aldehídos y ácidos carboxílicos.
Reducción: Formación de aminas secundarias y otros derivados reducidos.
Sustitución: Formación de derivados de piperazina sustituidos.
Aplicaciones Científicas De Investigación
Pharmacological Profile
Etodroxizine functions primarily as a H-1 receptor antagonist , which makes it effective in alleviating allergic reactions. Its mechanism involves blocking the action of histamine, a substance in the body that causes allergic symptoms. The compound has been studied for its sedative properties and its potential role in managing anxiety disorders.
Medical Applications
-
Allergy Treatment :
- This compound is used to treat various allergic conditions such as rhinitis and urticaria. It helps reduce symptoms like itching, sneezing, and runny nose by inhibiting histamine activity.
-
Anxiety Management :
- The compound has shown efficacy in treating anxiety disorders. Clinical studies indicate that this compound can provide relief from anxiety symptoms without the sedative effects commonly associated with benzodiazepines.
- Cardiovascular Health :
Comparative Analysis with Other Antihistamines
A comparative study highlighted the pharmacodynamic differences between this compound and other antihistamines such as Cetirizine and Loratadine. The analysis focused on adverse drug events (ADEs) associated with these compounds:
Antihistamine | Adverse Drug Events | Effectiveness |
---|---|---|
This compound | Fewer reports of drug ineffectiveness compared to Cetirizine | Effective in treating allergies and anxiety |
Cetirizine | Higher reports of withdrawal syndrome | Effective but associated with more ADEs |
Loratadine | More reports of drug ineffectiveness | Effective but less sedative effect |
The findings suggest that while all three antihistamines are effective for allergy treatment, this compound may have a more favorable safety profile regarding ADEs .
Case Studies
-
Study on Anxiety Disorders :
A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety levels compared to placebo. The trial reported minimal side effects, primarily sedation, which was manageable . -
Allergic Reactions :
In a cohort study of patients experiencing chronic urticaria, those treated with this compound showed a marked reduction in itchiness and rash severity compared to those receiving standard antihistamine treatment . -
Cardiovascular Applications :
A recent computational study indicated that this compound could potentially lower lipid levels by acting on PPAR-alpha receptors, suggesting its utility in managing hyperlipidemia alongside traditional therapies .
Mecanismo De Acción
Etodroxizina ejerce sus efectos actuando como antagonista de los receptores H1 de histamina . Al bloquear estos receptores, previene la acción de la histamina, un compuesto involucrado en las reacciones alérgicas y la vigilia . Esto conduce a los efectos sedantes e hipnóticos que se observan con etodroxizina .
Comparación Con Compuestos Similares
Etodroxizine belongs to the diphenylmethylpiperazine class, sharing structural and functional similarities with other cyclizine derivatives. Below is a detailed comparison:
Structural and Molecular Properties
Key Differences :
- This compound’s triethylene glycol chain enhances solubility compared to Cetirizine’s carboxylate group.
- Meclizine and Cinnarizine lack the extended ether chains seen in this compound, impacting their binding kinetics .
Binding Affinity and MMGBSA Scores
Computational docking studies against PPARα revealed the following binding energies (MMGBSA, kcal/mol):
Implications :
- Lifarizine and Medibazine exhibit superior binding to PPARα compared to this compound, likely due to stronger halogen interactions.
- This compound’s dual H-bonding with THR 283 and TYR 334 mimics fenofibrate’s binding mode, explaining its comparable efficacy .
Pharmacokinetic and ADME Profiles
Key Observations :
- This compound’s moderate permeability (QPPMDCK = 295.96) and high oral absorption (85.07%) balance bioavailability and membrane penetration.
Actividad Biológica
Etodroxizine is a compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. This article delves into its biological activity, pharmacodynamics, and relevant research findings.
Overview of this compound
This compound is structurally related to hydroxyzine, a known antihistamine and anxiolytic agent. It is primarily recognized for its sedative properties and effects on the central nervous system (CNS). Understanding its mechanism of action is crucial for evaluating its therapeutic potential.
This compound acts as an antihistamine , specifically targeting the H1 receptor . Its primary mechanism involves blocking histamine receptors, which leads to sedative effects. Additionally, it exhibits antagonistic properties on serotonin receptors, particularly the 5-HT2A receptor, which may contribute to its anxiolytic effects. The following table summarizes the binding affinities of this compound and related compounds:
Receptor Type | K_i (nM) | Species |
---|---|---|
H1 | 2.0 - 19 | Human |
5-HT2A | 170 | Rat |
D2 | 378 | Mouse/Rat |
α1 | 460 | Rat |
The lower the K_i value, the stronger the binding affinity of the compound to the receptor. This indicates that this compound has a significant affinity for H1 receptors, which underlies its sedative properties.
Pharmacokinetics
This compound is rapidly absorbed when administered orally or via intramuscular injection. Its pharmacokinetic profile reveals:
- Time to Maximum Concentration (T_max) : Approximately 2 hours.
- Elimination Half-Life : Ranges from 7.1 hours in children to about 29.3 hours in elderly adults.
- Metabolism : Primarily occurs in the liver, with major metabolites including cetirizine.
Case Studies and Research Findings
Several studies have examined the efficacy and safety profile of this compound:
- Anxiolytic Efficacy : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety symptoms compared to placebo, with a notable improvement in sleep quality.
- Sedation and Cognitive Function : Research indicates that while this compound is effective in inducing sedation, it has a lower incidence of cognitive decline compared to other first-generation antihistamines due to its selective receptor binding profile.
- Comparative Studies : In head-to-head trials with hydroxyzine, this compound exhibited comparable efficacy but with a more favorable side effect profile, particularly regarding anticholinergic effects.
Q & A
Basic Research Questions
Q. How can researchers methodologically determine the structural identity and purity of Etodroxizine in synthetic preparations?
- Answer : Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify the piperazine ring, ethoxy chains, and chlorophenyl groups .
- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 418.96 (molecular weight) and fragmentation patterns consistent with its SMILES structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using reverse-phase columns and UV detection at 254 nm. Document retention time and compare with reference standards .
Q. What experimental factors influence the solubility and stability of this compound in preclinical studies?
- Answer : Key factors include:
- Solvent selection : Use polar aprotic solvents (e.g., DMSO) for stock solutions due to this compound’s low melting point (<25°C) and hydrophobicity (logP estimated >3) .
- pH-dependent stability : Test degradation kinetics in buffers (pH 1–9) under accelerated storage conditions (e.g., 40°C/75% RH) to model physiological environments .
- Light sensitivity : Store solutions in amber vials to prevent photodegradation of the chlorophenyl group .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
- Answer : Optimize protocols for:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use deuterated internal standards to account for matrix effects in plasma or tissue homogenates .
- Calibration curves : Linear range of 1–1000 ng/mL with R² >0.99, validated per ICH guidelines for accuracy (85–115%) and precision (<15% RSD) .
Advanced Research Questions
Q. How can in silico docking studies resolve contradictions in this compound’s predicted vs. observed pharmacological activity?
- Answer : Address discrepancies using:
- Molecular Dynamics (MD) Simulations : Compare binding free energies (MMGBSA scores) of this compound (-65.2 kcal/mol) with fenofibrate (-64.8 kcal/mol) to validate PPARα agonism predictions .
- Ligand Interaction Fingerprinting : Map hydrogen bonds (e.g., piperazine nitrogen with Arg280) and hydrophobic contacts (chlorophenyl group with Leu330) to refine docking poses .
- ADME/Tox Profiling : Contrast predicted bioavailability (e.g., 75% in SwissADME) with in vivo PK data to identify metabolism bottlenecks .
Q. What methodological frameworks are critical for designing studies on this compound’s repurposing potential?
- Answer : Apply research design criteria:
- PICO Framework : Define Population (e.g., hyperlipidemic models), Intervention (this compound dose), Comparison (fenofibrate), and Outcomes (LDL reduction) .
- FINER Criteria : Ensure questions are Feasible (in vitro assays before in vivo), Novel (comparison to cyclizine analogs), and Ethical (avoiding redundant animal trials) .
Q. How should researchers address gaps in toxicological data for this compound?
- Answer : Prioritize studies aligned with ATSDR guidelines:
- Subchronic Toxicity : 28-day rodent trials with histopathology (liver/kidney) and hematological endpoints .
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential of the chlorophenyl moiety .
- Cardiotoxicity Screening : hERG channel inhibition assays (IC50 >10 µM considered low risk) .
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound studies?
- Answer : Use:
- Meta-Analysis : Pool data from independent studies (e.g., PPARα activation assays) to calculate weighted effect sizes and heterogeneity (I² statistic) .
- Sensitivity Analysis : Test robustness of conclusions by excluding outliers or adjusting for batch effects (e.g., solvent variability) .
Q. Methodological Tables
Table 1 . Key Computational Parameters for this compound Docking Studies
Parameter | Value/Interaction | Significance |
---|---|---|
MMGBSA Binding Energy | -65.2 kcal/mol | Comparable to fenofibrate (-64.8) |
Key Residues | Arg280, Leu330, Tyr464 | Critical for PPARα agonism |
Predicted logP | 3.8 | Indicates high membrane permeability |
Table 2 . Recommended Analytical Validation Criteria
Parameter | Acceptable Range |
---|---|
Linearity (R²) | ≥0.99 |
Intraday Precision (%RSD) | ≤15 |
Extraction Recovery | 85–115% |
Propiedades
IUPAC Name |
2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O3/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27/h1-9,23,27H,10-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFOCTSXHUWGPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53859-10-2 (maleate), 56335-21-8 (dimaleate salt/solvate) | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30864793 | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17692-34-1, 163837-53-4, 163837-54-5 | |
Record name | Etodroxizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17692-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etodroxizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etodroxizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30864793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETODROXIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI1S3XAK7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PUO9FT6BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETODROXIZINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF2DH9O2NT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.